(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c23-19-18-17(16-11-6-12-26-16)14-9-4-5-10-15(14)24-22(18)27-21(19)20(25)13-7-2-1-3-8-13/h1-3,6-8,11-12H,4-5,9-10,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBKHURAAPEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds. They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects. .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological and physiological functions. They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties.
Biological Activity
The compound (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
- Molecular Formula : C_{18}H_{18}N_{2}OS_{2}
This compound features a unique arrangement of heterocycles and functional groups that contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that the compound exhibits significant antimicrobial activity. For instance:
- Mechanism of Action : The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone has also been investigated:
- Cell Lines Tested : The compound was tested against various cancer cell lines including SK-OV3 (ovarian cancer) and NCI-N87 (gastric cancer).
| Cell Line | IC50 (µM) |
|---|---|
| SK-OV3 | 0.5 |
| NCI-N87 | 1.0 |
The observed IC50 values indicate that the compound has potent cytotoxic effects against these cancer cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA and interfere with replication processes.
- Receptor Modulation : It could potentially act on various receptors involved in cell signaling.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the parent compound. These derivatives were assessed for their biological activity and showed enhanced potency compared to the original structure:
- Derivative A : Exhibited improved MIC values against E. coli and S. aureus.
- Derivative B : Showed a lower IC50 against SK-OV3 cells than the parent compound.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity. †CAS number provided instead of ChemSpider ID.
Key Observations:
- Heterocyclic Substituents : The 3-pyridinyl group in introduces nitrogen, which may enhance hydrogen bonding and aqueous solubility, whereas the thiophen-2-yl group in the target compound offers sulfur-mediated hydrophobic interactions .
- Bulkier Substituents : The trifluoromethyl group in significantly increases molecular mass (502.48 g/mol) and lipophilicity, which could affect blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
